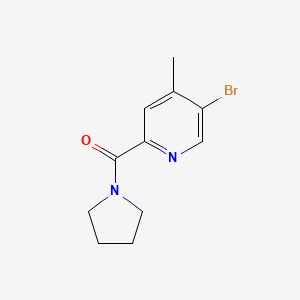

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine

Description

Propriétés

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMUHDDLKXZUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 2-Bromo-5-aldehyde Pyridine

- Starting from 2,5-dibromopyridine, a Grignard reaction is carried out by dissolving the dibromopyridine in a solvent such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether.

- A Grignard reagent (e.g., isopropyl magnesium chloride) is added dropwise at 0–20 °C under inert atmosphere.

- After activation, DMF is added as an electrophile to form the aldehyde group at the 5-position.

- The reaction mixture is acidified, extracted with an organic solvent (toluene, xylene, ethyl acetate), and crystallized to obtain 2-bromo-5-aldehyde pyridine with high purity (~99.2%) and good yield (~80%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,5-dibromopyridine + Grignard reagent (e.g., isopropyl MgCl) in THF, 0–20 °C, inert atmosphere | Formation of organomagnesium intermediate |

| 2 | Addition of DMF, reaction at room temperature | Aldehyde formation at 5-position |

| 3 | Acidification (HCl), extraction, crystallization | Pure 2-bromo-5-aldehyde pyridine |

Formation of the Pyrrolidinylcarbonyl Substituent via Amide Bond Formation

The key step to introduce the pyrrolidin-1-ylcarbonyl group at the 2-position is the formation of an amide bond between a suitable pyridine carboxylic acid derivative and pyrrolidine.

Activation of 5-Bromo-2-pyridinecarboxylic Acid

Coupling with Pyrrolidine

- Pyrrolidine is added to the activated intermediate in dichloromethane.

- The reaction proceeds at room temperature for about 1 hour.

- After completion, the mixture is quenched with saturated sodium bicarbonate solution, extracted, dried, and evaporated.

- The product (5-bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine) is obtained with yields around 68%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-Bromo-2-pyridinecarboxylic acid + CDI in DCM, 20 °C, 15 min | Formation of activated intermediate |

| 2 | Addition of pyrrolidine, 1 h at room temperature | Amide bond formation |

| 3 | Workup with NaHCO3, extraction, drying, evaporation | Target amide compound with ~68% yield |

Alternative Synthetic Routes and Related Derivatives

While the above method is direct and efficient, other synthetic strategies reported in recent literature include:

Bromination and Selective Substitution on Pyridine Rings

Use of Microwave-Assisted or Catalytic Methods

- Microwave-assisted synthesis has been employed to accelerate amide bond formation between pyridine derivatives and pyrrolidine, improving reaction times and yields.

- Catalytic systems involving bases like cesium carbonate in DMF have been used for coupling reactions at elevated temperatures (~180 °C).

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Bromo-5-aldehyde pyridine synthesis | 2,5-Dibromopyridine + Grignard reagent (isopropyl MgCl) + DMF, THF, 0–20 °C | ~80 | Industrially scalable, high purity |

| Amide bond formation | 5-Bromo-2-pyridinecarboxylic acid + CDI + pyrrolidine, DCM, rt | ~68 | Mild conditions, straightforward |

| Alternative catalytic coupling | Pyridine derivative + pyrrolidine + Cs2CO3, DMF, 180 °C, MW reactor | ~40 | Microwave-assisted, higher temperature |

Research Findings and Industrial Considerations

- The Grignard-based preparation of 2-bromo-5-aldehyde pyridine is preferred for industrial scale due to mild conditions, cost-effectiveness, and high purity.

- The CDI activation method for amide bond formation is efficient and avoids harsher coupling agents, minimizing side reactions.

- Alternative methods involving microwave heating and catalytic bases offer synthetic flexibility but may require optimization for scale-up.

- Purification typically involves crystallization from solvents such as toluene or n-heptane to achieve high purity suitable for pharmaceutical intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the pyrrolidin-1-ylcarbonyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring and the pyrrolidin-1-ylcarbonyl group .

Applications De Recherche Scientifique

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Position : Bromine at position 5 (as in the target compound) vs. position 2 (e.g., 2-Bromo-3-methylpyridine) alters electronic effects and steric hindrance. Position 5 bromine may deactivate the pyridine ring toward electrophilic substitution compared to position 2 .

- Heterocyclic Core : Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine-based analogs.

- Functional Groups : The pyrrolidine carbonyl group in the target compound enables hydrogen bonding and conformational rigidity, whereas nitriles () or esters () offer distinct reactivity profiles (e.g., nitriles in nucleophilic additions).

Table 2: Property Comparisons

Key Findings :

- Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) substituents (e.g., ) influence conformational flexibility. Piperidine’s larger ring may improve binding to deeper enzyme pockets .

- Biological Relevance : Amide-containing compounds (e.g., target) are common in protease inhibitors, while nitriles () often serve as warheads in covalent drug design.

Activité Biologique

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine is a heterocyclic compound with the molecular formula C12H14BrN3O and a molecular weight of 269.14 g/mol. This compound features a bromine atom, a methyl group, and a pyrrolidin-1-ylcarbonyl group attached to a pyridine ring, which contributes to its unique biological activity .

Chemical Structure

The IUPAC name for this compound is (5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone. The chemical structure can be represented as follows:

Synthesis

The synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine typically involves several steps including:

- Starting Materials : Begins with 2-chloro-4-methyl-3-nitropyridine.

- Methoxylation : Reacted with sodium methoxide in methanol.

- Bromination : Brominated with bromine in the presence of sodium acetate.

- Reduction and Cyclization : Nitro group reduction followed by cyclization with pyrrolidine to yield the final product .

The biological activity of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects such as antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Studies

A notable study explored the compound's effects on human cancer cell lines. The results demonstrated that treatment with various concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against certain types of cancer .

Comparative Analysis

To better understand the unique properties of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | Moderate antimicrobial activity | Contains trifluoromethyl group |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Anticancer properties | Nitro group enhances reactivity |

| 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine | Limited research available | Lacks carbonyl functionality |

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine stands out due to the presence of the pyrrolidinylcarbonyl group, which enhances its interaction with biological targets compared to other derivatives .

Research Applications

The compound is not only significant in biological research but also has applications in:

Q & A

Q. What synthetic strategies are employed to prepare 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine ring. A plausible route involves: (i) Bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) . (ii) Introduction of the pyrrolidin-1-ylcarbonyl group via coupling reactions, such as amidation of a pre-installed carboxylic acid with pyrrolidine, or direct acylation using pyrrolidine and a carbonyl chloride intermediate. (iii) Methylation at the 4-position via Friedel-Crafts alkylation or cross-coupling with methylboronic acids .

- Validation : Characterization via H/C NMR, HRMS, and IR ensures correct functional group placement .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm; pyrrolidine ring protons at δ 1.8–3.2 ppm) .

- HRMS : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₄BrN₂O: ~297.02) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing bromo group at C5 directs electrophilic attacks to C3/C4, while the methyl group at C4 exerts steric hindrance.

- Example : Suzuki-Miyaura coupling at C2 (activated by the pyrrolidinylcarbonyl group) may require tailored catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) to overcome steric effects .

- Data Analysis : Monitor reaction progress via TLC or HPLC, comparing retention times with standards .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Step Optimization :

(i) Bromination: Use DMF as a solvent to enhance solubility of intermediates .

(ii) Acylation: Employ coupling agents like EDCI/HOBt to improve amidation efficiency . - Purification : Utilize column chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If H NMR suggests a methyl group at C4 but HRMS indicates a mass discrepancy, verify via C NMR (quaternary carbon at C4) or 2D NMR (HSQC/HMBC correlations) .

- Complementary Techniques : IR confirms carbonyl presence (C=O stretch ~1680 cm⁻¹), while X-ray crystallography provides unambiguous proof .

Data-Driven Analysis and Optimization

Q. What analytical workflows are recommended for quantifying byproducts in synthetic batches?

- Methodological Answer :

- HPLC/MS : Use a C18 column with a water:acetonitrile gradient (0.1% formic acid) to separate and identify impurities. Compare retention times and fragmentation patterns with reference standards .

- Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How to design experiments probing the stability of the pyrrolidinylcarbonyl group under acidic/basic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.